Cas no 460090-65-7 (Interiotherin C)

Interiotherin C structure
Interiotherin C structure
Productnaam:Interiotherin C
CAS-nummer:460090-65-7
MF:C30H36O10
MW:556.600850105286
CID:2087112
PubChem ID:73807412

Interiotherin C Chemische en fysische eigenschappen

Naam en identificatie

    • Interiotherin C
    • RUBRIFLORIN A
    • (2Z)-2-Methyl-2-butenoic acid (5R,6S,7R,8R,13aS)-8-(acetyloxy)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl ester
    • FS-7942
    • 460090-65-7
    • CHEMBL488100
    • [(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
    • HY-N8714
    • CHEBI:67455
    • (5R,6S,7R,8R)-8-(acetyloxy)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (2Z)-2-methylbut-2-enoate
    • (acetoxy-tetramethoxy-dimethyl-[?]yl) (Z)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, (5R,6S,7R,8R,13aS)-8-(acetyloxy)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-yl ester, (2Z)-
    • 2-Butenoic acid, 2-methyl-, (5R,6S,7R,8R,13aS)-8-(acetyloxy)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-ylester, (2Z)-
    • CS-0148964
    • AKOS040761863
    • Q27135923
    • ananolignan L
    • ((8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo(10.7.0.02,7.014,18)nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) (Z)-2-methylbut-2-enoate
    • G89110
    • (5R,6S,7R,8R)-8-(acetyloxy)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo(3',4')cycloocta(1',2':4,5)benzo(1,2-d)(1,3)dioxol-5-yl (2Z)-2-methylbut-2-enoate
    • Inchi: InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3
    • InChI-sleutel: HIGLJZHMTBHEQS-UHFFFAOYSA-N
    • LACHT: CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C

Berekende eigenschappen

  • Exacte massa: 556.23100
  • Monoisotopische massa: 556.23084734g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 9
  • Complexiteit: 922
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 5.3
  • Topologisch pooloppervlak: 108Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 179-181 ºC
  • Oplosbaarheid: Insuluble (3.5E-4 g/L) (25 ºC),
  • PSA: 107.98000
  • LogboekP: 5.55720

Interiotherin C Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I60630-5mg
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460090-65-7 ,HPLC≥95%
5mg
¥4118.0 2023-09-07
TargetMol Chemicals
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¥ 3,990 2023-07-11
A2B Chem LLC
AG34531-5mg
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5mg
$1110.00 2024-04-20
MedChemExpress
HY-N8714-1mg
Interiotherin C
460090-65-7
1mg
¥4590 2024-07-23
TargetMol Chemicals
TN4255-5mg
Interiotherin C
460090-65-7
5mg
¥ 3990 2024-07-20
TargetMol Chemicals
TN4255-1 mL * 10 mM (in DMSO)
Interiotherin C
460090-65-7 98%
1 mL * 10 mM (in DMSO)
¥ 6080 2023-09-15
TargetMol Chemicals
TN4255-1 ml * 10 mm
Interiotherin C
460090-65-7
1 ml * 10 mm
¥ 6080 2024-07-20
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